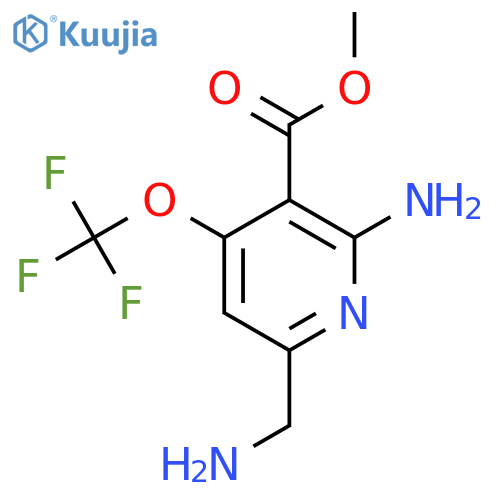Cas no 1804021-56-4 (Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate
-
- インチ: 1S/C9H10F3N3O3/c1-17-8(16)6-5(18-9(10,11)12)2-4(3-13)15-7(6)14/h2H,3,13H2,1H3,(H2,14,15)
- InChIKey: ILTFVZSIXLXVEI-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(CN)=NC(=C1C(=O)OC)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 301
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 101
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003346-1g |
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate |
1804021-56-4 | 97% | 1g |
$1,747.20 | 2022-04-02 | |
| Alichem | A022003346-500mg |
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate |
1804021-56-4 | 97% | 500mg |
$980.00 | 2022-04-02 |
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804021-56-4): A Comprehensive Overview
Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate, identified by its CAS number 1804021-56-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its pyridine core structure adorned with multiple functional groups, presents a unique profile that makes it a promising candidate for various therapeutic applications.
The molecular architecture of Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate encompasses several key features that contribute to its potential biological activity. The presence of an amino group at the 2-position and another at the 6-position, along with an aminomethyl substituent, enhances its reactivity and binding affinity. Additionally, the trifluoromethoxy group at the 4-position introduces electron-withdrawing effects, which can modulate the compound's pharmacokinetic properties.
Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can interact with multiple targets or exhibit dual mechanisms of action. Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate fits well within this paradigm, as its structural features suggest potential interactions with enzymes and receptors involved in various disease pathways.
In particular, the compound's ability to engage with enzymes such as kinases and phosphodiesterases has been explored in preclinical studies. These enzymes are critical regulators of cellular processes and are often implicated in conditions like cancer, inflammation, and neurodegenerative disorders. The pyridine scaffold, combined with the electron-donating and withdrawing groups, positions this compound as a versatile tool for investigating enzyme inhibition and activation.
One of the most intriguing aspects of Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate is its potential application in developing treatments for neurological disorders. The aminomethyl group facilitates interactions with neurotransmitter receptors, while the trifluoromethoxy group can enhance blood-brain barrier penetration. This combination makes it an attractive candidate for further exploration in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required to produce it on a scalable basis.
Evaluation of Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate in cellular and animal models has provided preliminary insights into its biological activity. Studies have demonstrated its potential to modulate signaling pathways associated with cell proliferation, differentiation, and apoptosis. These effects are particularly relevant in the context of oncology research, where targeting aberrant signaling networks is crucial for developing effective cancer therapies.
The compound's structural similarity to known bioactive molecules has also prompted investigations into its potential as a scaffold for drug design. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify derivatives of this compound that may exhibit enhanced potency or selectivity. This approach aligns with contemporary trends in medicinal chemistry aimed at optimizing lead compounds through structure-based design.
The pharmacokinetic profile of Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for predicting its clinical efficacy and safety. Preliminary data suggest that the trifluoromethoxy group may influence metabolic stability, while the polar functional groups could affect solubility and bioavailability.
In conclusion, Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate represents a fascinating compound with diverse potential applications in pharmaceutical research. Its unique structural features make it a valuable asset for exploring new therapeutic strategies across multiple disease areas. As research continues to uncover its biological activities and optimize its synthetic pathways, this compound is poised to make significant contributions to the field of medicinal chemistry.
1804021-56-4 (Methyl 2-amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate) 関連製品
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 681276-69-7(2-({1-(4-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide)
- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)
- 2350099-77-1((2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)
- 1805919-69-0(2-(Difluoromethyl)-3-nitropyridine-6-sulfonamide)
- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)
- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)
- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)
- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)